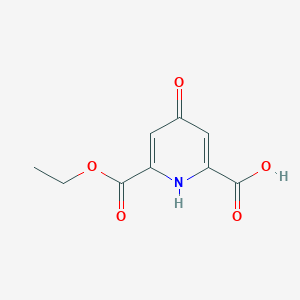
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethoxycarbonyl)-4-hydroxypicolinic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxypicolinic acid with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ethoxycarbonyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxycarbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-(ethoxycarbonyl)picolinic acid.
Reduction: Formation of 6-(ethoxycarbonyl)-4-hydroxypicolinic alcohol.
Substitution: Formation of various substituted picolinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Ethoxycarbonyl)-4-hydroxypicolinic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ethoxycarbonyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypicolinic acid: Lacks the ethoxycarbonyl group, making it less lipophilic.
6-Carboxy-4-hydroxypicolinic acid: Similar structure but with a carboxyl group instead of an ethoxycarbonyl group.
6-Methoxycarbonyl-4-hydroxypicolinic acid: Features a methoxycarbonyl group, which may have different reactivity and properties.
Uniqueness
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid is unique due to the presence of both the ethoxycarbonyl and hydroxyl groups, which confer distinct chemical and physical properties. These functional groups allow for diverse chemical modifications and interactions, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
6-ethoxycarbonyl-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(14)7-4-5(11)3-6(10-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
PNLINSMXICBOFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















